molecular formula C15H20N2O3S B2566307 N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 1798752-57-4

N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Numéro de catalogue B2566307
Numéro CAS: 1798752-57-4
Poids moléculaire: 308.4
Clé InChI: WKFHPJQXDDWNSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide, commonly known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in cytokine signaling, particularly in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

CP-690,550 selectively inhibits N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide, which is a key mediator of cytokine signaling in the immune system. N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is primarily expressed in immune cells, and its activation leads to the production of various pro-inflammatory cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide, CP-690,550 effectively reduces the production of these cytokines and thereby suppresses the immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. In rheumatoid arthritis, CP-690,550 has been shown to reduce joint inflammation, bone erosion, and cartilage destruction. In psoriasis, CP-690,550 has been shown to reduce skin inflammation and hyperproliferation. In inflammatory bowel disease, CP-690,550 has been shown to reduce intestinal inflammation and improve clinical symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 is a highly specific inhibitor of N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide, which makes it a valuable tool for studying the role of N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide in immune signaling and autoimmune diseases. However, its specificity also limits its use in studying other signaling pathways that may be involved in these diseases. Additionally, CP-690,550 has been shown to have off-target effects on other JAK family members, particularly JAK2, which may complicate its interpretation in certain experiments.

Orientations Futures

There are several potential future directions for research on CP-690,550. One area of interest is its potential use in combination therapy with other immunomodulatory agents, such as biologic therapies or small molecule inhibitors. Another area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis or lupus. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of CP-690,550, particularly in long-term use.

Méthodes De Synthèse

CP-690,550 can be synthesized through a multi-step process, starting with the reaction of 4-bromobenzenesulfonyl chloride with propane-2-amine to form 4-(propane-2-ylamino)benzenesulfonyl chloride. This intermediate is then reacted with 2-cyano-N-methylacetamide in the presence of a base to yield CP-690,550.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and disease activity in preclinical models of these diseases.

Propriétés

IUPAC Name

N-(2-cyanopropan-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-11(2)21(19,20)13-7-5-12(6-8-13)9-14(18)17-15(3,4)10-16/h5-8,11H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFHPJQXDDWNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.